molecular formula C6H16ClNO B1401503 (S)-3-Aminohexan-1-ol hydrochloride CAS No. 68889-62-3

(S)-3-Aminohexan-1-ol hydrochloride

Cat. No.: B1401503
CAS No.: 68889-62-3
M. Wt: 153.65 g/mol
InChI Key: LWUKXXYWSXUWIF-RGMNGODLSA-N
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Description

(S)-3-Aminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of hexanol, featuring an amino group at the third carbon and a hydroxyl group at the first carbon. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminohexan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The process begins with (S)-3-Hydroxyhexanoic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group at the third carbon is then converted to an amino group through a substitution reaction using ammonia or an amine source.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation and continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.

Major Products:

    Oxidation: The major product is typically a ketone or aldehyde.

    Reduction: The major product is a reduced alcohol or amine derivative.

    Substitution: The major products are amides or other substituted derivatives.

Scientific Research Applications

(S)-3-Aminohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (S)-3-Aminohexan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes and receptors in biological systems.

    Pathways Involved: It can modulate pathways related to neurotransmission and metabolic processes, influencing the activity of enzymes and receptors.

Comparison with Similar Compounds

    ®-3-Aminohexan-1-ol hydrochloride: The enantiomer of (S)-3-Aminohexan-1-ol hydrochloride, with similar but distinct biological activities.

    3-Aminopentanol hydrochloride: A shorter chain analog with different physical and chemical properties.

    3-Aminoheptanol hydrochloride: A longer chain analog with varying solubility and reactivity.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its analogs. Its solubility and reactivity also make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(3S)-3-aminohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-2-3-6(7)4-5-8;/h6,8H,2-5,7H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUKXXYWSXUWIF-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855669
Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68889-62-3
Record name 1-Hexanol, 3-amino-, hydrochloride, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68889-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Aminohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-aminohexan-1-ol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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